[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Overview
Description
“[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a key entity in drug development, due to its strong lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring with a trifluoromethyl group attached to the second carbon atom and a methanol group attached to the fifth carbon atom .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . More specific physical and chemical properties were not found in the available literature.Scientific Research Applications
Catalysis and Reaction Mechanisms
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes a new ligand formed by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand, when complexed with CuCl, acts as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition, notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of C3-Symmetric Ligands : Etayo et al. (2016) discuss tris(1,2,3-triazol-4-yl)methanols and derivatives as valuable C3-symmetric ligands for metal-mediated reactions. These ligands are constructed modularly through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes (Etayo, Ayats, & Pericàs, 2016).
Organic Synthesis
Synthesis of Oxazolidines : Gonçalves et al. (2015) explored the reaction between racemic erythro [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol] and 2-formyl-5-nitrothiene, yielding diastereoisomers of oxazolidines. This study provides insights into the stereochemistry and mechanism of these reactions (Gonçalves, de Souza, Wardell, & Wardell, 2015).
Anticancer and Antimicrobial Agents : Research by Katariya, Vennapu, & Shah (2021) investigated the synthesis of novel biologically potent compounds with oxazole, pyrazoline, and pyridine moieties. These compounds showed promising anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium. The study combined experimental and computational chemistry methods (Ma, Qi, He, Tang, & Lu, 2017).
Molecular Dynamics
- Impact of Methanol on Lipid Dynamics : A study by Nguyen et al. (2019) revealed that methanol significantly affects lipid dynamics. It was found to accelerate flip-flop and transfer kinetics in lipid bilayers, highlighting its influence in studies of transmembrane proteins and biomembranes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Future Directions
The trifluoromethyl group and the 1,3-oxazole core are widely used in drug discovery. Over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group, and 5 drugs contain a 1,3-oxazole or benzoxazole moiety . Therefore, “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” and its derivatives may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLHBNUDXHETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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